molecular formula C11H24N2O B1490848 3-(3-(Ethoxymethyl)piperidin-1-yl)propan-1-amine CAS No. 2097955-23-0

3-(3-(Ethoxymethyl)piperidin-1-yl)propan-1-amine

Cat. No.: B1490848
CAS No.: 2097955-23-0
M. Wt: 200.32 g/mol
InChI Key: GLNVIOLIMUBKJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(Ethoxymethyl)piperidin-1-yl)propan-1-amine is a chemical compound with the molecular formula C10H22N2O and a molecular weight of 186.29 g/mol . This amine-functionalized piperidine derivative is classified as For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds within this chemical family, which feature a piperidine ring bearing an alkoxymethyl group and a terminal amine side chain, are of significant interest in medicinal and organic chemistry. They serve as valuable building blocks for the synthesis of more complex molecules. For instance, structurally similar compounds with a tertiary amine side chain have been investigated for their potential cytotoxic effects on cancer cell lines, as the basic amine moiety is a common pharmacophore in drug discovery . The presence of both the piperidine nitrogen and the primary amine group provides two points for potential derivatization, making it a versatile intermediate for constructing compound libraries. Researchers can utilize this bifunctional scaffold in various reactions, including amide bond formation, reductive amination, or salt formation, to develop new substances for biological screening. As with many research chemicals, appropriate safety precautions must be observed. While a specific hazard classification for this exact compound is not available in the search results, closely related amines can be hazardous, requiring careful handling .

Properties

IUPAC Name

3-[3-(ethoxymethyl)piperidin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-2-14-10-11-5-3-7-13(9-11)8-4-6-12/h11H,2-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNVIOLIMUBKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN(C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes. Medicine: Industry: It is utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-(Ethoxymethyl)piperidin-1-yl)propan-1-amine exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the context of its application, but it generally involves interactions with biological macromolecules, leading to modulation of biological processes.

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects : Methyl substituents at the 2- or 3-positions of the piperidine ring (e.g., 3-(3-methylpiperidin-1-yl)propan-1-amine) improve synthetic yields (up to 80%) compared to unsubstituted analogs (27–47%) .

Antiviral Activity

  • Anti-HIV-1 Activity: Compounds like N-(4-(2-(3-(Piperidin-1-yl)propylamino)ethyl)benzyl)-3-(2-methylpiperidin-1-yl)propan-1-amine (8{5,3}) exhibit EC₅₀ values of 0.8 µM against HIV-1, with low cytotoxicity (CC₅₀ > 100 µM) .

Enzyme and Receptor Interactions

  • Histamine H3 Receptor Antagonism : Modifications to the alkyl chain length (e.g., 4-(piperidin-1-yl)butan-1-amine) improve receptor binding affinity and anticancer activity in breast cancer models .
  • NS3/4A Protease Inhibition: Compounds like 2-Amino-3-(1H-indol-3-yl)-N-(3-(piperidin-1-yl)-propyl)propanamide (25) demonstrate IC₅₀ values < 1 µM against hepatitis C virus protease, attributed to the indole-piperidine synergy .

Physicochemical Properties

  • Purity and Stability : Analogs synthesized via automated flash chromatography (e.g., 8{5,3}) achieve 36–47% purity, while those using reductive amination (e.g., 7i) reach >99.8% HPLC purity .
  • Solubility : The ethoxymethyl group in 3-(3-(Ethoxymethyl)piperidin-1-yl)propan-1-amine may enhance hydrophilicity compared to methyl or dimethyl analogs, though experimental data are lacking.

Biological Activity

3-(3-(Ethoxymethyl)piperidin-1-yl)propan-1-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with an ethoxymethyl substituent and a propan-1-amine moiety. Its molecular formula is C13H19N3OC_{13}H_{19}N_3O, and it has a molecular weight of approximately 235.31 g/mol. The structural features contribute to its interaction with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The piperidine ring facilitates binding to neurotransmitter systems, particularly influencing glutamatergic and dopaminergic pathways. This interaction can modulate cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, which are being investigated for potential applications in treating infections.
  • Anticancer Potential : The compound has been studied for its cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
  • Enzyme Inhibition : Similar compounds have shown promise in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, suggesting potential applications in diabetes management.

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of this compound. Below are selected findings from recent research:

StudyModelFindings
In vitro antimicrobial assaysShowed significant inhibition against bacterial strains.
Cancer cell line assaysInduced apoptosis in multiple cancer cell lines with IC50 values ranging from 0.17 to 0.67 µM.
Enzyme inhibition assaysDemonstrated DPP-IV inhibition, supporting its potential role in diabetes treatment.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
3-Amino-piperidineBasic piperidine structureLimited antimicrobial activity
4-Ethoxy-methyl-piperidineEthoxy group presentModerate anticancer effects
2-Amino-N-(4-methylbenzyl)-propanamideBenzyl substituent instead of ethoxyDifferent functional group arrangement

The unique combination of functional groups in this compound may lead to distinct biological activities not observed in its analogs .

Preparation Methods

Preparation of Piperidine Intermediates

A common precursor is 4-acetyl-piperidine derivatives or 3-substituted piperidines. According to a Chinese patent (CN113045484B), the synthesis of related piperidine derivatives involves:

  • Starting from 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester (Compound II).
  • Reacting Compound II with chloroform under basic conditions to form a chlorinated intermediate (Compound III).
  • Subsequent reaction with sodium azide in alcoholic solvent under basic conditions to yield an azido intermediate (Compound IV).
  • Final reduction of the azido intermediate to the corresponding amine (Compound I).

This method features mild reaction conditions, relatively high yields (up to 80% in the reduction step), and a total yield above 40% over three steps. The reduction step notably reduces three functional groups simultaneously, indicating an efficient synthetic design.

Assembly of the Propan-1-amine Side Chain

The propan-1-amine moiety can be introduced via:

  • Reductive amination of corresponding aldehydes or ketones with ammonia or primary amines.
  • Nucleophilic substitution of halogenated propyl derivatives with piperidine amines.
  • Amide coupling followed by reduction or direct alkylation.

For example, amide coupling of piperidinyl intermediates with propionic acid derivatives followed by reduction yields propan-1-amine substituted piperidines, as reported in related piperidine compound syntheses.

Representative Synthetic Route (Summarized)

Step Reactants/Intermediates Reaction Conditions Yield (%) Notes
1. Formation of chlorinated intermediate (Compound III) 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester + chloroform + base (e.g., triisopropoxytitanium chloride, n-BuLi) THF, low temperature (-100°C to -60°C), nitrogen atmosphere 83-88% High yield, off-white powder obtained after workup and crystallization
2. Azidation (Compound IV) Compound III + sodium azide + base (DIPEA) Methanol, 30-50°C, 15 h 55-60% Requires careful temperature control, followed by extraction and chromatography
3. Reduction to amine (Compound I) Compound IV + reducing agent (e.g., hydrogenation catalyst or hydride reagent) 0-65°C >80% Simultaneous reduction of multiple groups, high efficiency
4. Alkylation with ethoxymethyl halide Piperidine amine + ethoxymethyl chloride/bromide Aprotic solvent (THF or DMF), base, controlled temperature Variable (typically 60-80%) Standard nucleophilic substitution to introduce ethoxymethyl group
5. Attachment of propan-1-amine side chain Piperidine intermediate + propionic acid derivative or halopropane Amide coupling or nucleophilic substitution, followed by reduction if needed Variable Common method in piperidine derivative synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-(Ethoxymethyl)piperidin-1-yl)propan-1-amine
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3-(3-(Ethoxymethyl)piperidin-1-yl)propan-1-amine

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